molecular formula C25H29NO2S2 B12157198 (5Z)-3-(3-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12157198
M. Wt: 439.6 g/mol
InChI Key: OERNSJQCJYSDMU-NKFKGCMQSA-N
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Description

(5Z)-3-(3-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and an octyloxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-methylbenzaldehyde with 4-(octyloxy)benzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(3-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted thiazolidinones with different functional groups.

Scientific Research Applications

Biological Activities

Research has shown that compounds within the thiazolidinone class exhibit significant biological activities. The unique substituents on (5Z)-3-(3-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one influence its efficacy against various biological targets:

  • Antimicrobial Activity
    • The compound has demonstrated promising antimicrobial properties, potentially effective against a range of bacteria and fungi. The thiazolidinone scaffold is known for enhancing the activity of similar compounds against microbial pathogens.
  • Anticancer Properties
    • Studies indicate that this compound may interact with enzymes involved in cancer progression. Its binding affinity towards these targets is essential for its therapeutic efficacy in cancer treatment.

Case Studies

Several studies have reported on the efficacy of thiazolidinones, including This compound :

  • Antimicrobial Efficacy
    • In vitro studies have shown that derivatives of thiazolidinones exhibit potent antimicrobial activity against resistant strains of bacteria and fungi. The introduction of an octyloxy group has been linked to improved solubility and bioavailability, enhancing overall efficacy.
  • Cancer Cell Line Studies
    • Research involving various cancer cell lines indicates that this compound can inhibit cell proliferation and induce apoptosis through specific molecular pathways. The interaction with key enzymes involved in cancer metabolism has been documented, suggesting a mechanism for its anticancer effects .

Mechanism of Action

The mechanism of action of (5Z)-3-(3-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and regulation.

Comparison with Similar Compounds

Similar Compounds

    Cresols: Cresols are methylphenols with similar aromatic structures but lack the thiazolidinone ring.

    Thiazolidinediones: These compounds share the thiazolidinone ring but have different substituents and biological activities.

    Benzylidene derivatives: Compounds with benzylidene groups but different core structures.

Uniqueness

(5Z)-3-(3-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, a benzylidene group, and an octyloxy substituent

Biological Activity

(5Z)-3-(3-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, a class of compounds known for their diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Structural Characteristics

The compound features a thiazolidin-4-one core with specific substituents that influence its biological activity. The presence of the octyloxy group and the 3-methylphenyl moiety are critical for determining its pharmacological properties. The thiazolidinone ring is known to be a versatile scaffold in medicinal chemistry, allowing for modifications that can enhance activity against various biological targets.

Antioxidant Activity

Thiazolidin-4-ones exhibit significant antioxidant properties. Studies indicate that modifications on the thiazolidinone ring can enhance radical scavenging activity. For example, compounds with hydroxyl or methoxy groups at specific positions showed improved antioxidant capacity compared to their unsubstituted counterparts .

Anticancer Activity

Research has demonstrated that thiazolidin-4-one derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including leukemia and CNS tumors. A notable study reported that certain derivatives exhibited up to 84% inhibition against MOLT-4 leukemia cells .

Antimicrobial Activity

The antimicrobial efficacy of thiazolidin-4-ones has been well-documented. Compounds in this class have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown inhibition rates exceeding 90% against Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing or donating groups significantly influences this activity.

Anti-inflammatory and Analgesic Effects

Thiazolidin-4-ones also possess anti-inflammatory properties. Compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This makes them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural features:

Substituent TypePositionEffect on Activity
Hydroxyl4Increases antioxidant activity
Octyloxy5Enhances lipophilicity and cellular uptake
Methyl3Modulates anticancer potency

This table summarizes how different substituents can modulate the biological efficacy of thiazolidin-4-one derivatives.

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effect on B16F10 melanoma cells, revealing significant inhibition of melanin production through tyrosinase inhibition mechanisms. The compound did not exhibit cytotoxicity at concentrations below 20 µM, suggesting a favorable therapeutic index .
  • Antimicrobial Testing : In vitro assays showed that compounds with halogen substitutions demonstrated enhanced antibacterial activity against E. coli, with some derivatives achieving inhibition rates comparable to standard antibiotics like ampicillin .

Properties

Molecular Formula

C25H29NO2S2

Molecular Weight

439.6 g/mol

IUPAC Name

(5Z)-3-(3-methylphenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H29NO2S2/c1-3-4-5-6-7-8-16-28-22-14-12-20(13-15-22)18-23-24(27)26(25(29)30-23)21-11-9-10-19(2)17-21/h9-15,17-18H,3-8,16H2,1-2H3/b23-18-

InChI Key

OERNSJQCJYSDMU-NKFKGCMQSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C

Origin of Product

United States

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